5-Fluoro-2-methylpyrimidine chemical properties
5-Fluoro-2-methylpyrimidine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Fluoro-2-methylpyrimidine (CAS No. 54376-50-0). As a member of the fluoropyrimidine class of compounds, which are of significant interest in medicinal chemistry and drug development, this molecule serves as a valuable building block for the synthesis of more complex biologically active agents. This document consolidates available data on its physicochemical properties, provides a generalized protocol for its synthesis, and discusses its reactivity in the context of drug discovery. All quantitative data is presented in structured tables for clarity, and a representative synthetic workflow is visualized.
Core Chemical Properties
5-Fluoro-2-methylpyrimidine is a halogenated pyrimidine derivative. The presence of the fluorine atom at the 5-position and a methyl group at the 2-position significantly influences its electronic properties and reactivity. The following tables summarize its key chemical and physical properties. It is important to note that while some data is available from commercial suppliers, experimental values for several properties are not widely published; therefore, predicted values are also provided and are clearly indicated.
Table 1: Chemical Identifiers and General Properties
| Property | Value | Source |
| CAS Number | 54376-50-0 | Fluorochem, Sigma-Aldrich |
| Molecular Formula | C₅H₅FN₂ | Fluorochem, Sigma-Aldrich |
| Molecular Weight | 112.11 g/mol | Fluorochem, Sigma-Aldrich |
| IUPAC Name | 5-fluoro-2-methylpyrimidine | Fluorochem |
| Canonical SMILES | CC1=NC=C(F)C=N1 | Fluorochem |
| InChI | InChI=1S/C5H5FN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3 | Fluorochem |
| Physical Form | Liquid | Sigma-Aldrich |
| Purity | Typically ≥98% | Sigma-Aldrich |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Boiling Point | 128.3 ± 13.0 °C | Predicted |
| Density | 1.163 ± 0.06 g/cm³ | Predicted |
| pKa | 0.76 ± 0.22 | Predicted |
| Solubility | No data available | - |
| Storage | Store in a dry, sealed container at room temperature. | Sigma-Aldrich |
Synthesis and Reactivity
General Synthetic Approach
A potential synthetic pathway is illustrated in the workflow diagram below. This approach starts from a fluorinated precursor which undergoes condensation with an amidine to form the pyrimidine ring.
Caption: General Synthetic Workflow for 5-Fluoro-2-methylpyrimidine.
Generalized Experimental Protocol
Objective: To synthesize 5-Fluoro-2-methylpyrimidine via a condensation-cyclization reaction.
Materials:
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A suitable 2-fluoro-1,3-dicarbonyl compound (e.g., 2-fluoro-1,3-propanedial or a derivative)
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Acetamidine hydrochloride
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A suitable base (e.g., sodium ethoxide, sodium methoxide)
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Anhydrous ethanol or methanol
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Diethyl ether
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
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Heating mantle and magnetic stirrer
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Rotary evaporator
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Distillation or chromatography apparatus for purification
Procedure:
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Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve the base (e.g., sodium ethoxide) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Reagents: To the stirred solution of the base, add acetamidine hydrochloride portion-wise, maintaining the temperature as specified by the general method (often at room temperature or slightly below).
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Following the addition of acetamidine hydrochloride, add the 2-fluoro-1,3-dicarbonyl compound dropwise to the reaction mixture.
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Reaction: Heat the reaction mixture to reflux for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography or Gas Chromatography). This can range from a few hours to overnight.
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
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Partition the residue between diethyl ether and water.
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Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 5-Fluoro-2-methylpyrimidine.
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Characterization: Confirm the identity and purity of the product using spectroscopic methods (NMR, IR, MS).
Chemical Reactivity
The reactivity of 5-Fluoro-2-methylpyrimidine is dictated by the electronic nature of the pyrimidine ring, which is electron-deficient, and the substituents. The fluorine atom at the 5-position is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, it can influence the reactivity of the ring and can be a site for metallation. The pyrimidine ring can undergo various transformations, making it a versatile intermediate in organic synthesis. The methyl group at the 2-position can also be a site for functionalization, for instance, through condensation reactions after deprotonation.
Spectroscopic Data
Detailed experimental spectroscopic data for 5-Fluoro-2-methylpyrimidine is not widely available in the public domain. The following tables provide expected spectral characteristics based on its structure and data from analogous compounds.
Table 3: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | ~8.6 | d | J(H,F) ≈ 3-4 | H-4, H-6 |
| ~2.6 | s | - | -CH₃ | |
| ¹³C | ~160 | d | J(C,F) ≈ 240-260 | C-5 |
| ~158 | d | J(C,F) ≈ 15-20 | C-4, C-6 | |
| ~165 | s | - | C-2 | |
| ~25 | s | - | -CH₃ | |
| ¹⁹F | -130 to -150 | t | J(F,H) ≈ 3-4 | C5-F |
Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Actual values may vary depending on the solvent and other experimental conditions.
Table 4: Expected Mass Spectrometry and IR Data
| Technique | Expected Peaks | Interpretation |
| Mass Spec (EI) | m/z 112 (M⁺) | Molecular ion peak |
| Other fragmentation peaks | Loss of HCN, CH₃, etc. | |
| IR Spectroscopy | ~3000-2850 cm⁻¹ | C-H stretching (methyl and aromatic) |
| ~1600-1450 cm⁻¹ | C=C and C=N stretching (aromatic ring) | |
| ~1250-1000 cm⁻¹ | C-F stretching |
Applications in Research and Drug Development
Fluoropyrimidines are a cornerstone of chemotherapy, with drugs like 5-fluorouracil (5-FU) being widely used. These compounds often act as antimetabolites, interfering with nucleotide synthesis and thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells.
While there is no specific information on the direct biological activity or signaling pathway involvement of 5-Fluoro-2-methylpyrimidine, its structure makes it a valuable intermediate for the synthesis of novel drug candidates. The pyrimidine core is a common scaffold in a vast array of biologically active molecules. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule.
Researchers can utilize 5-Fluoro-2-methylpyrimidine as a starting material to introduce the 5-fluoropyrimidine moiety into larger molecules, exploring their potential as:
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Kinase inhibitors: The pyrimidine ring is a well-known hinge-binding motif in many kinase inhibitors.
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Antiviral agents: Modified nucleoside analogs containing a fluoropyrimidine core have shown antiviral activity.
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Antifungal agents: Some fluoropyrimidine derivatives have been investigated for their antifungal properties.
The general workflow for utilizing such a building block in a drug discovery context is depicted below.
